

Introduction: A Key Building Block in Medicinal Chemistry

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Compound of Interest

Compound Name: 2-Bromo-1-(pyrazin-2-yl)ethanone
Hydrobromide

Cat. No.: B126056

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2-Bromo-1-(pyrazin-2-yl)ethanone hydrobromide is a heterocyclic α -bromoketone that has emerged as a critical intermediate in the synthesis of complex nitrogen-containing scaffolds for drug discovery. Its structure combines a pyrazine ring, a common motif in bioactive molecules, with a highly reactive α -bromoketone functional group. This combination makes it an exceptionally versatile electrophilic partner for constructing larger, more complex molecules, particularly those targeting kinases and other key cellular enzymes. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its core reactivity, and its application in the development of pharmacologically relevant compounds, with a focus on imidazo[1,2-a]pyrazine derivatives.

The primary subject of this guide is the hydrobromide salt, identified by CAS Number 126353-32-0[1]. It is important to distinguish this from its free base form, 2-Bromo-1-(pyrazin-2-yl)ethanone, which has the CAS Number 132426-19-8[2]. The hydrobromide salt is often preferred for its improved stability and handling characteristics as a solid.

Physicochemical and Safety Profile

Understanding the fundamental properties of a reagent is paramount for its effective and safe use in a laboratory setting. The key data for the free base and general safety precautions for the hydrobromide salt are summarized below.

Table 1: Physicochemical Properties of 2-Bromo-1-(pyrazin-2-yl)ethanone (Free Base)

Property	Value	Source
Molecular Formula	C ₆ H ₅ BrN ₂ O	PubChem[2]
Molecular Weight	201.02 g/mol	PubChem[2]
Appearance	Dark Brown to Light Yellow Solid	ChemicalBook[3]
Boiling Point	305.3°C at 760 mmHg	LookChem[4]
Flash Point	138.4°C	LookChem[4]
Storage	2-8°C, under inert gas (Nitrogen or Argon)	ChemicalBook[3]
Solubility	Sparingly soluble in DMSO	ChemicalBook, LookChem[3] [4]

Table 2: Hazard and Safety Information

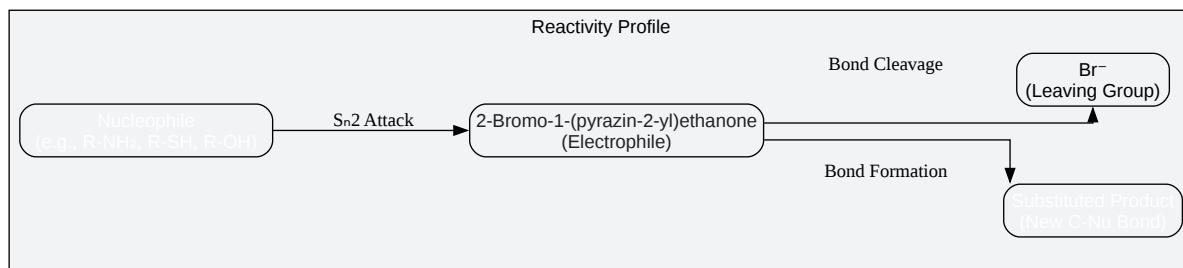
Hazard Category	Precautionary Statement	Reference
Acute Toxicity / Irritation	Causes skin and serious eye irritation. May cause respiratory irritation.	Fisher Scientific[5]
Handling	Avoid breathing dust. Wash hands thoroughly after handling. Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection.	Cole-Parmer, Thermo Fisher[6] [7]
Storage	Keep container tightly closed. Store in a cool, dry, well-ventilated place. Keep refrigerated.	Cole-Parmer[6]
First Aid (Eyes)	Rinse cautiously with water for several minutes. Remove contact lenses, if present. Continue rinsing and get medical attention.	Fisher Scientific[5]
First Aid (Skin)	Take off contaminated clothing. Rinse skin with water/shower. If irritation occurs, get medical advice.	Fisher Scientific[5]
First Aid (Inhalation)	Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.	Fisher Scientific[5]

Core Reactivity: The Power of the α -Bromoketone

The synthetic utility of **2-Bromo-1-(pyrazin-2-yl)ethanone hydrobromide** stems from the high reactivity of the α -bromoketone moiety. The electron-withdrawing nature of the adjacent

carbonyl group polarizes the carbon-bromine bond, making the α -carbon highly electrophilic and susceptible to nucleophilic substitution[8][9]. This enhanced reactivity is the cornerstone of its function as a synthetic building block.

Nucleophiles, particularly those containing nitrogen, oxygen, or sulfur, readily attack this electrophilic carbon, displacing the bromide leaving group. This S_N2 -type reaction is a fundamental transformation in organic synthesis, enabling the formation of new carbon-heteroatom bonds with high efficiency[8]. This predictable reactivity allows chemists to couple the pyrazine core to a wide variety of other molecular fragments.



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Caption: General S_N2 reactivity of the α -bromoketone with nucleophiles.

Synthesis Protocol: α -Bromination of Acetylpyrazine

A common and reliable method for synthesizing **2-Bromo-1-(pyrazin-2-yl)ethanone hydrobromide** involves the acid-catalyzed α -bromination of a suitable ketone precursor, acetylpyrazine. The reaction proceeds via an enol intermediate, which acts as the nucleophile that attacks an electrophilic bromine source.

Mechanism Insight

- Enolization: In an acidic medium (e.g., acetic acid or HBr), the carbonyl oxygen of acetylpyrazine is protonated, which activates the molecule and facilitates tautomerization to its enol form[10][11]. This step is typically the rate-determining step of the reaction[11].
- Nucleophilic Attack: The electron-rich double bond of the enol attacks an electrophilic bromine species (e.g., Br₂ or pyridinium hydrobromide perbromide).
- Deprotonation: The resulting intermediate is deprotonated to regenerate the carbonyl group, yielding the final α -bromo ketone product.

Experimental Workflow

Reagents:

- Acetylpyrazine
- Pyridinium hydrobromide perbromide or Bromine (Br₂)
- Acetic Acid (glacial) or another suitable solvent like water[4]
- Diethyl ether (for precipitation/washing)

Procedure:

- Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve acetylpyrazine in glacial acetic acid. The reaction should be performed in a well-ventilated fume hood.
- Bromination: Slowly add a solution of bromine in acetic acid (or solid pyridinium hydrobromide perbromide portion-wise) to the stirred solution at room temperature (or slightly below, e.g., 10-20°C, to control exothermicity)[12].
- Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction is often rapid.
- Isolation: Upon completion, cool the reaction mixture in an ice bath. The product, **2-Bromo-1-(pyrazin-2-yl)ethanone hydrobromide**, will often precipitate from the solution.

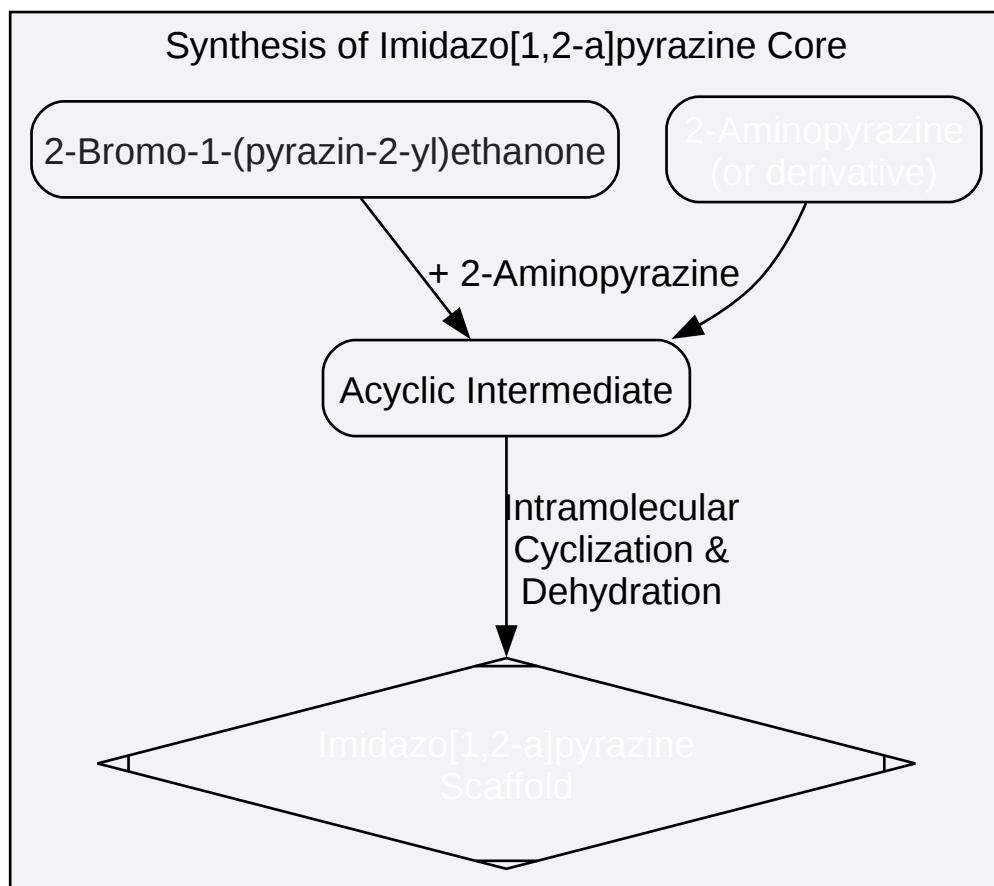
- Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove residual acetic acid and any unreacted bromine.
- Drying: Dry the resulting solid under vacuum to yield the final product. Store the product at 2-8°C under an inert atmosphere[3].

Caption: Step-by-step workflow for the synthesis of the target compound.

Application in Drug Discovery: Synthesis of Imidazo[1,2-a]pyrazines

A primary application of **2-Bromo-1-(pyrazin-2-yl)ethanone hydrobromide** is in the synthesis of fused heterocyclic systems, particularly imidazo[1,2-a]pyrazines. This scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds investigated as kinase inhibitors for oncology and antiviral agents[13][14][15].

The synthesis is a classic example of a condensation-cyclization reaction (a variation of the Hantzsch synthesis). The α -bromoketone reacts with an aminopyrazine. The amino group acts as the nucleophile, first displacing the bromide. The resulting intermediate then undergoes an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyrazine ring system. This reaction is highly efficient and provides a direct route to this valuable molecular core.



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Caption: Reaction pathway for the synthesis of the imidazo[1,2-a]pyrazine scaffold.

Derivatives of this scaffold have been developed as inhibitors of Cyclin-Dependent Kinase 9 (CDK9) for anticancer applications and have shown activity against human coronavirus[13]. The pyrazine moiety of the starting material becomes an integral part of the final fused bicyclic system, which is crucial for binding to the kinase active site.

Conclusion

2-Bromo-1-(pyrazin-2-yl)ethanone hydrobromide is more than a simple chemical; it is an enabling tool for medicinal chemists and drug discovery professionals. Its well-defined reactivity, rooted in the electrophilic nature of the α -carbon, provides a reliable and efficient handle for constructing complex, pharmacologically relevant molecules. The straightforward synthesis of the imidazo[1,2-a]pyrazine core highlights its value as a strategic building block.

Proper understanding of its properties, synthesis, and handling is essential for leveraging its full potential in the development of next-generation therapeutics.

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